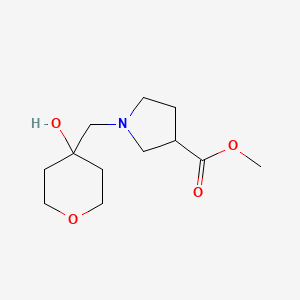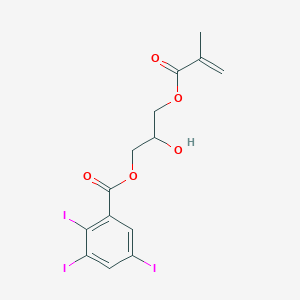
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is a complex organic compound that combines the properties of a methacrylate ester and a triiodobenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate typically involves the esterification of 2,3,5-triiodobenzoic acid with 2-Hydroxy-3-(methacryloyloxy)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Utilized in medical imaging as a contrast agent due to its iodine content, which enhances the visibility of tissues in X-ray and CT imaging.
Industry: Applied in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is primarily based on its ability to form covalent bonds with other molecules. The methacryloyloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. The triiodobenzoate moiety can interact with biological molecules, enhancing imaging contrast or delivering therapeutic agents to specific targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(methacryloyloxy)propyl methacrylate: Lacks the iodine atoms, making it less effective as a contrast agent but useful in polymer synthesis.
2-Hydroxy-3-(methacryloyloxy)propyl acrylate: Similar structure but with different polymerization properties.
2-Hydroxy-3-(methacryloyloxy)propyl benzoate: Similar ester structure but without the iodine atoms, used in different applications.
Uniqueness
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is unique due to its combination of a methacrylate ester and a triiodobenzoate, providing both polymerization capabilities and enhanced imaging properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H13I3O5 |
|---|---|
Molecular Weight |
641.96 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2,3,5-triiodobenzoate |
InChI |
InChI=1S/C14H13I3O5/c1-7(2)13(19)21-5-9(18)6-22-14(20)10-3-8(15)4-11(16)12(10)17/h3-4,9,18H,1,5-6H2,2H3 |
InChI Key |
YACVLRLWUNITNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C1=C(C(=CC(=C1)I)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
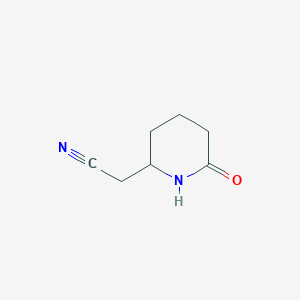
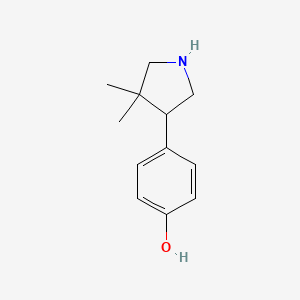

![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
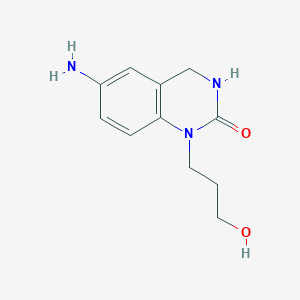
![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)

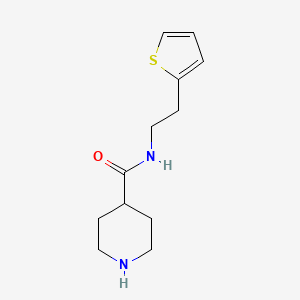

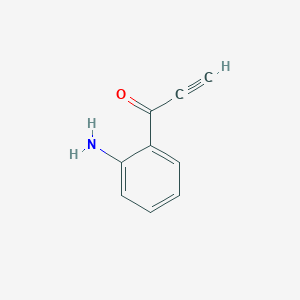
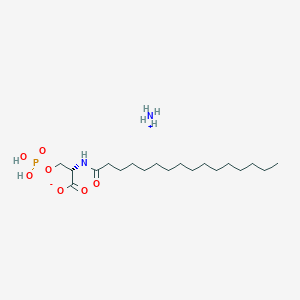
![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)
